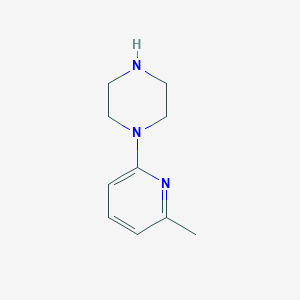

1-(6-Methylpyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSMEFSBAHULFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371723 | |

| Record name | 1-(6-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-89-6 | |

| Record name | 1-(6-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine: A Compound of Untapped Potential

Disclaimer: Publicly available scientific literature and databases lack specific, in-depth experimental data on the biological activities, mechanism of action, and quantitative pharmacological profile of 1-(6-Methylpyridin-2-yl)piperazine. This guide provides a comprehensive overview based on the well-established properties of its core chemical moieties: the piperazine ring and the 2-methylpyridine group. The information presented herein is intended to offer predictive insights for researchers, scientists, and drug development professionals, and should be substantiated by dedicated experimental validation.

Introduction

This compound is a heterocyclic organic compound incorporating a piperazine ring substituted with a 6-methylpyridin-2-yl group. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs.[1][2] Similarly, the pyridine ring is a fundamental component of numerous biologically active molecules, including natural products and synthetic drugs.[3][] The combination of these two pharmacophores in this compound suggests a high potential for diverse pharmacological activities, particularly targeting the central nervous system (CNS) and other biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| CAS Number | 55745-89-6 | [5] |

| Molecular Formula | C₁₀H₁₅N₃ | [5] |

| Molecular Weight | 177.25 g/mol | [5] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Solubility | Expected to have some aqueous solubility due to the piperazine and pyridine nitrogens, and solubility in organic solvents. | Inferred |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction between a piperazine and an activated aryl halide. In this case, the reaction would likely involve 2-chloro-6-methylpyridine and piperazine.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons on the pyridine ring, and the methylene protons on the piperazine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyridine ring, and the methylene carbons of the piperazine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.25 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds. |

| Purity (HPLC) | A single major peak indicating high purity. |

Potential Biological Activities and Mechanisms of Action

Based on the pharmacology of related pyridinylpiperazine derivatives, this compound is predicted to exhibit a range of biological activities, primarily centered on neurotransmitter receptor modulation.

Central Nervous System (CNS) Activity

Pyridinylpiperazine derivatives are well-documented for their interactions with various CNS receptors, including adrenergic, serotonergic, and dopaminergic receptors.

-

α₂-Adrenoceptor Antagonism: Several 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[6] This activity can lead to an increase in the release of norepinephrine, which may have antidepressant and other psychopharmacological effects.

-

Serotonin Receptor Modulation: The piperazine moiety is a key component of many serotonergic drugs. Depending on the substitution pattern, pyridinylpiperazines can act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A). For instance, the metabolite of buspirone, 1-(2-pyrimidinyl)piperazine, is an α₂-adrenoceptor antagonist and also interacts with serotonin receptors.[7]

Signaling Pathway: Potential α₂-Adrenoceptor Antagonism

Caption: Potential mechanism of α₂-adrenoceptor antagonism.

Anti-inflammatory and Antihistaminic Activity

Certain piperazine derivatives have shown promise as anti-inflammatory and antihistaminic agents. Some 1-(2-pyridinyl)piperazine derivatives have been found to inhibit mast cell degranulation and histamine-induced bronchospasm, suggesting potential applications in allergic and inflammatory conditions.[8]

Other Potential Activities

The piperazine and pyridine scaffolds are present in drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][9][10] Therefore, this compound could be a candidate for screening in these therapeutic areas.

Safety and Toxicology

The safety profile of this compound has not been specifically determined. However, based on the safety data sheets for piperazine and related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[11][12][13] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development, stemming from the well-established pharmacological importance of its constituent piperazine and pyridine moieties. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a predictive framework for its potential biological activities, particularly in the realm of CNS disorders.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.

-

In Vitro Pharmacological Profiling: Screening the compound against a broad panel of CNS receptors (adrenergic, serotonergic, dopaminergic) and other relevant biological targets.

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of CNS disorders (e.g., depression, anxiety) and other potential therapeutic areas based on in vitro findings.

-

Pharmacokinetic and Toxicological Assessment: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 55745-89-6 [sigmaaldrich.com]

- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(6-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a comparative context.

Chemical Structure and Identification

This compound is a substituted piperazine derivative containing a 6-methylpyridine moiety. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 55745-89-6 | [2] |

| Molecular Formula | C₁₀H₁₅N₃ | [2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Canonical SMILES | CC1=CC=CC(=N1)N2CCNCC2 | [1][3] |

| InChI | InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | [3] |

| InChIKey | VOSMEFSBAHULFT-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(Pyridin-2-yl)piperazine | 1-Methylpiperazine | Piperazine |

| Boiling Point | Data not available | Data not available | 138 °C | 145-146 °C[5][6] |

| Melting Point | Data not available | Data not available | -6 °C | 109-112 °C[5][6] |

| pKa (basic) | Data not available | 8.9[7] | 9.09 (pKa2) | 9.73 (pKa1), 5.35 (pKa2)[6][8] |

| Solubility | Data not available | Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil[9] | Soluble in water, ether, ethanol | Freely soluble in water and glycerol; insoluble in ether[5] |

| LogP | Data not available | Data not available | -0.479 | -1.24[6] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common method for the synthesis of arylpiperazines is the nucleophilic aromatic substitution reaction between an activated aryl halide and piperazine.

General Synthesis Protocol for Arylpiperazines

A plausible synthetic route for this compound involves the reaction of 2-chloro-6-methylpyridine with an excess of piperazine. The use of a base and a high-boiling point solvent is typical for this type of reaction.

Reaction Scheme:

Experimental Workflow:

Below is a generalized experimental workflow based on common procedures for similar syntheses.

Caption: Generalized workflow for the synthesis of this compound.

Biological and Pharmacological Properties

While specific biological activities for this compound are not documented in the reviewed literature, the piperazine moiety is a well-established pharmacophore present in numerous biologically active compounds.[10] Derivatives of piperazine are known to exhibit a wide range of pharmacological effects.[11][12]

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for a variety of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives act as antipsychotic, antidepressant, and anxiolytic agents, often through modulation of monoamine pathways.[13]

-

Antimicrobial Activity: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiparasitic agents.[11][14]

-

Anti-inflammatory Effects: Certain piperazine-based compounds have demonstrated the ability to reduce inflammatory responses.[12]

-

Anticonvulsant Properties: Some piperazine derivatives have been explored for their potential in treating epilepsy.[12]

Further research is required to determine the specific biological targets and pharmacological profile of this compound.

Spectroscopic Data

Specific spectroscopic data for this compound were not found. However, based on its structure, the following spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the methyl group protons on the pyridine ring, aromatic protons of the pyridine ring, and the methylene protons of the piperazine ring are expected. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: Resonances for the carbon atoms of the methyl group, the pyridine ring, and the piperazine ring would be observed.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 177, with further fragmentation patterns corresponding to the loss of substructures.

-

IR Spectroscopy: Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-N stretching vibrations would be present.

For comparison, spectral data for the parent compound, piperazine, and its simple derivatives are available in public databases.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is scarce, its structural similarity to a wide range of biologically active piperazine derivatives suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its structure and anticipated properties, highlighting the need for further experimental work to fully characterize this compound and explore its therapeutic potential.

References

- 1. cas 55745-89-6|| where to buy this compound [chemenu.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 55745-89-6 [sigmaaldrich.com]

- 5. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Piperazine | 110-85-0 [chemicalbook.com]

- 7. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uregina.ca [uregina.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. Piperazine [webbook.nist.gov]

- 16. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]

- 17. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 18. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 19. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 20. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 22. Piperazine, 1-methyl- [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. Piperazine, 1-methyl- [webbook.nist.gov]

- 25. 1-Methylpiperazine(109-01-3) IR2 [m.chemicalbook.com]

- 26. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 27. 2-Methylpiperidine(109-05-7) 13C NMR spectrum [chemicalbook.com]

- 28. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]

- 29. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]

- 30. Piperazine, 1-methyl- [webbook.nist.gov]

Technical Guide: 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, synonyms, and available research data for 1-(6-methylpyridin-2-yl)piperazine, CAS 55745-89-6. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Information and Synonyms

This compound is a heterocyclic compound belonging to the pyridinylpiperazine class. The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] The combination of a pyridine ring with a piperazine structure has been shown to enhance biological activity in various therapeutic areas.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 55745-89-6 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=CC=C1)N2CCNCC2 |

| InChI | InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |

| InChIKey | VOSMEFSBAHULFT-UHFFFAOYSA-N |

Table 2: Known Synonyms

| Synonym |

| This compound |

| 1-(6-methyl-2-pyridinyl)piperazine |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

Table 3: Physicochemical Data

| Property | Value | Source |

| Appearance | Neat | CymitQuimica |

| Purity | ≥97% | Santa Cruz Biotechnology |

| Boiling Point | 335.1 °C at 760 mmHg | Letopharm Limited |

| Density | 1.059 g/cm³ | Letopharm Limited |

| Refractive Index | 1.543 | Letopharm Limited |

| Vapour Pressure | 0.000108 mmHg at 25°C | Letopharm Limited |

Role in Synthesis of Bioactive Molecules

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. One notable example is its use as a precursor in the synthesis of novel inhibitors of Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5).

Synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles

A study focused on the development of ALK5 inhibitors utilized this compound as a starting material to introduce the pyridinylpiperazine moiety into the final compounds. The general synthetic approach involved a multi-step process.

Experimental Workflow: Synthesis of ALK5 Inhibitors

Caption: Synthetic workflow for ALK5 inhibitors.

Experimental Protocol:

The synthesis of the 1-(6-methylpyridin-2-yl)-1,2,3-triazole intermediates was achieved through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition.[1] Subsequently, the quinoxaline moiety was introduced via a Pd-catalyzed direct arylation to yield the final 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole compounds.[1] For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, please refer to the original publication by Park, et al. (2013).

Biological Activity and Pharmacological Evaluation

While specific in-depth studies on the biological activity of this compound are limited in publicly available literature, its inclusion in a study on phencyclidine-like effects indicates that it has been subject to pharmacological evaluation.

A study investigating the structure-activity relationships of compounds with potential phencyclidine (PCP)-like effects included this compound (Registry No. 55745-89-6). The study aimed to identify compounds that interact with the PCP receptor.

Table 4: Pharmacological Evaluation Data

| Assay | Endpoint | Result |

| PCP Receptor Binding | Affinity (Ki) | Data not specified in abstract |

| Behavioral Assay | Stereotyped Behavior & Ataxia | Agonist action observed |

Experimental Protocol:

The pharmacological evaluation involved assessing the affinity of the test compounds for the PCP receptor through binding assays. Additionally, in vivo behavioral studies in rodents were conducted to observe phencyclidine-like effects, such as stereotyped behavior and ataxia. For detailed methodologies, including animal models, drug administration routes, and specific binding assay conditions, it is recommended to consult the full scientific publication.

The broader class of piperazine-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The anthelmintic action of piperazine is generally attributed to its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in parasites, leading to paralysis.[5]

Signaling Pathway Involvement

Based on its use in the development of ALK5 inhibitors, this compound is a scaffold that can be incorporated into molecules targeting the TGF-β signaling pathway.

TGF-β Signaling Pathway

Caption: Simplified TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in processes such as fibrosis and cell proliferation. Inhibitors derived from this compound can block the kinase activity of ALK5, thereby preventing the downstream signaling events.

Conclusion

This compound (CAS 55745-89-6) is a valuable chemical entity for researchers and drug development professionals. Its pyridinylpiperazine scaffold makes it an attractive starting point for the synthesis of novel bioactive compounds. The demonstrated use of this compound in the development of ALK5 inhibitors highlights its potential in targeting the TGF-β signaling pathway, which is implicated in various diseases, including cancer and fibrosis. Furthermore, its reported pharmacological evaluation for phencyclidine-like effects suggests its potential interaction with CNS targets. This technical guide provides a consolidated resource of the currently available information on this compound, which can aid in the design of future research and development endeavors.

References

- 1. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking [mdpi.com]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 1-(6-Methylpyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Methylpyridin-2-yl)piperazine is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its structural motif is a key component in a series of synthesized compounds that exhibit inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). This technical guide consolidates the available information on the potential biological activity of this compound, focusing on its role as a pharmacophore in the context of ALK5 inhibition and the broader TGF-β signaling pathway. This document provides a summary of quantitative data for relevant derivatives, outlines hypothetical experimental protocols for assessing its activity, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction: The Pyridinylpiperazine Scaffold

The piperazine ring is a prevalent structural motif in a vast number of biologically active compounds, conferring favorable pharmacokinetic properties. When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold has been explored for a wide range of therapeutic targets. The introduction of a methyl group on the pyridine ring, as seen in this compound, can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets.

Potential Biological Target: ALK5 in the TGF-β Signaling Pathway

The most direct evidence for the potential biological activity of the this compound scaffold comes from studies on its derivatives as inhibitors of ALK5. The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[1][2][3][4]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5][6] Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[5][6] Inhibition of ALK5 is therefore a key therapeutic strategy for modulating the TGF-β pathway.

Signaling Pathway Diagram

Caption: The TGF-β signaling pathway and the inhibitory action of an ALK5 inhibitor containing the this compound scaffold.

Quantitative Data from Derivative Studies

A study focused on the development of ALK5 inhibitors utilized the 1-(6-methylpyridin-2-yl) moiety as a key building block in a series of 1,2,3-triazole derivatives.[7] The inhibitory activity of these compounds against ALK5 was evaluated, and the results for a notable derivative are summarized below.

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | % Inhibition @ 10 µM |

| 12k | 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole | ALK5 | Kinase Assay | 4.69 | 80.8 |

Data extracted from: Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors.[7]

This data suggests that the this compound scaffold can be incorporated into molecules that potently inhibit ALK5.

Experimental Protocols

While specific experimental details for the direct evaluation of this compound are not available, the following sections outline hypothetical, yet standard, protocols for the synthesis of a relevant derivative and for assessing its ALK5 inhibitory activity.

Synthesis of a 1-(6-Methylpyridin-2-yl)-containing ALK5 Inhibitor (Hypothetical Workflow)

The synthesis of derivatives containing the 1-(6-methylpyridin-2-yl) moiety can be achieved through multi-step organic synthesis. A plausible workflow, based on the published literature, is depicted below.[7]

Caption: A hypothetical workflow for the synthesis of an ALK5 inhibitor containing the this compound scaffold.

In Vitro ALK5 Kinase Assay (Hypothetical Protocol)

To determine the in vitro inhibitory activity of a compound against ALK5, a biochemical kinase assay can be performed. This assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

-

Kinase reaction buffer

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Phosphoric acid or other stop solution

-

Filter paper or membrane

-

Scintillation counter (for radiometric assays) or luminescence plate reader (for ADP-Glo™ type assays)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the diluted test compound. Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution.

-

Detection:

-

Radiometric: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced in the kinase reaction into a luminescent signal, and measure the light output with a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A generalized workflow for an in vitro ALK5 kinase inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold is a promising starting point for the design of novel ALK5 inhibitors. The demonstrated activity of its derivatives warrants further investigation into the biological profile of the core molecule itself. Future research should focus on:

-

Direct Biological Screening: Evaluating this compound in a panel of kinase assays and other relevant biological screens to identify its primary targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to understand the structural requirements for optimal ALK5 inhibition and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in animal models of diseases driven by dysregulated TGF-β signaling, such as cancer and fibrosis.

References

- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β signaling in health and disease | UCSF Cardiovascular Research Institute (CVRI) [cvri.ucsf.edu]

- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(6-methylpyridin-2-yl)piperazine, a heterocyclic compound with demonstrated potential in medicinal chemistry. This document details its synthesis, chemical properties, and biological activities, with a focus on its role as a kinase inhibitor. Experimental protocols and relevant signaling pathways are also described to support further research and development efforts.

Core Compound Information

This compound is a substituted piperazine derivative. The presence of the 6-methylpyridine moiety is a key structural feature that influences its biological activity.

| Property | Value | Reference |

| CAS Number | 55745-89-6 | N/A |

| Molecular Formula | C₁₀H₁₅N₃ | N/A |

| Molecular Weight | 177.25 g/mol | N/A |

| Appearance | White to light yellow solid | [1] |

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloro-6-methylpyridine with piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar pyridinylpiperazine derivatives.

Materials:

-

2-Chloro-6-methylpyridine

-

Piperazine

-

Solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)

-

Base (e.g., potassium carbonate, triethylamine)

Procedure:

-

To a solution of 2-chloro-6-methylpyridine in a suitable solvent, add an excess of piperazine and a base.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield this compound.

The chemical properties of piperazine and its derivatives are well-documented. The two nitrogen atoms in the piperazine ring provide basic centers that can be protonated. The pKa values for piperazine are 5.35 and 9.73 at 25 °C.[2]

Biological Activity and Mechanism of Action

Research has identified this compound as a scaffold for the development of potent kinase inhibitors. Specifically, derivatives of this compound have shown significant inhibitory activity against Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. ALK5 is a key serine/threonine kinase in this pathway, making it an attractive therapeutic target.

While direct inhibitory data for this compound against ALK5 is not extensively published, a study on its triazole derivatives has demonstrated potent ALK5 inhibition. One such derivative, 12k , exhibited an IC₅₀ value of 4.69 μM against ALK5. [N/A] This suggests that the this compound moiety serves as a valuable pharmacophore for ALK5 inhibition.

Interestingly, the same study showed that compound 12k had no significant inhibitory activity against p38α MAP kinase (-1.94% inhibition at 10 μM), indicating a degree of selectivity. [N/A]

The general mechanism of action for piperazine-containing anthelmintics involves the modulation of GABAergic neurotransmission, leading to paralysis of the parasite.[2] However, for its kinase inhibitory activity, the mechanism is likely through competitive binding at the ATP-binding site of the kinase domain.

Signaling Pathway

The inhibitory action of this compound derivatives on ALK5 interrupts the TGF-β signaling cascade.

TGF-β Signaling Pathway and Inhibition by a this compound Derivative.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standard kinase assays can be employed.

ALK5 (TGFβR1) Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of a compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 (TGFβR1)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a multi-well plate, add the recombinant ALK5 enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

p38α MAP Kinase Assay

A similar protocol can be used to assess the selectivity of the compound against other kinases, such as p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Specific substrate for p38α (e.g., ATF2)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent

Procedure:

-

Follow the same general procedure as the ALK5 kinase assay, substituting the ALK5 enzyme and substrate with p38α MAP kinase and its specific substrate.

-

Compare the IC₅₀ values obtained for ALK5 and p38α to determine the selectivity of the compound.

Experimental Workflow

The overall process from synthesis to biological evaluation can be visualized as follows:

References

- 1. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole derivatives and their use - Google Patents [patents.google.com]

The Pyridinylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine moiety, a heterocyclic scaffold integrating a pyridine ring with a piperazine nucleus, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have led to the discovery and development of a diverse array of therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the discovery, significance, and experimental evaluation of pyridinylpiperazine and its close analog, pyrimidinylpiperazine, with a focus on their applications in central nervous system (CNS) disorders, infectious diseases, and enzyme inhibition.

Central Nervous System Agents: Modulating Neurotransmission

Pyridinylpiperazine and pyrimidinylpiperazine derivatives have shown significant promise in the treatment of various CNS disorders, including psychosis, anxiety, and depression. Their pharmacological activity often stems from their ability to interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors.

Antipsychotic Activity

A number of pyridinylpiperazine derivatives have been investigated for their potential as atypical antipsychotic agents. These compounds typically exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The modulation of both these receptor systems is a hallmark of atypical antipsychotics, which are associated with a reduced risk of extrapyramidal side effects compared to traditional neuroleptics that primarily target D2 receptors.[1]

One notable example is Azaperone , an antipsychotic agent used in veterinary medicine.[2] Its synthesis involves the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[2] The butyrophenone intermediate is prepared via a Friedel-Crafts reaction of fluorobenzene with 4-chlorobutyryl chloride.[2]

Another significant compound is BMS 181100 , a 1-(pyrimidin-2-yl)piperazine derivative that has shown potential as an atypical antipsychotic. It displays a good duration of action in inhibiting conditioned avoidance responding and apomorphine-induced stereotypy in rats, behavioral models indicative of antipsychotic efficacy.[3] Notably, it does not induce catalepsy, suggesting a low propensity for extrapyramidal side effects.[3] While largely inactive at dopamine D2 receptors, it shows modest to weak affinity for 5-HT1A and alpha-1 receptors and is a potent ligand for sigma binding sites (IC50 = 112 nM).[3]

| Compound/Derivative | Target(s) | Quantitative Data | Reference(s) |

| BMS 181100 | Sigma sites | IC50 = 112 nM | [3] |

| Arylpiperazine Derivatives | 5-HT2A, D2 receptors | Ki values ranging from 9.38 nM to 1492 nM for 5-HT2A | [4] |

| Indazole-piperazine hybrids | D2, 5-HT1A, 5-HT2A, H3 receptors | High mixed affinities (specific Ki values not provided) | [5] |

Anxiolytic and Antidepressant Activity

The anxiolytic and antidepressant properties of pyridinyl- and pyrimidinylpiperazine derivatives are often linked to their interaction with serotonin receptors, particularly the 5-HT1A subtype.[6][7] Compounds like buspirone and ipsapirone, which are metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), act as agonists at 5-HT1A receptors that are negatively coupled to adenylate cyclase in hippocampal neurons.[6]

Mirtazapine , a widely used antidepressant, features a tetracyclic structure incorporating a pyridinylpiperazine moiety.[8][9][10][11][12] Its synthesis can be achieved through a multi-step process starting from styrene oxide and N-methylethanolamine, with an overall yield of 22.6%.[9] A key step involves the cyclization of 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.[8]

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[13] The most promising compound from this series, A20, demonstrated potent 5-HT reuptake inhibition, was stable in human liver microsomes, and exhibited good pharmacokinetic properties.[13] In vivo, A20 effectively antagonized p-chloroamphetamine (PCA)-induced depletion of serotonin and reduced immobility time in the rat forced swimming test, a classic behavioral model for screening antidepressants.[13]

| Compound/Derivative | Target(s) | Quantitative Data | Reference(s) |

| 1-(2-pyrimidinyl)piperazine (1-PP) | Presynaptic α2-adrenoceptors | pA2 = 6.8 (on noradrenergic terminals), 7.3 (on serotonergic terminals) | [14] |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) | Serotonin Transporter (SERT) | Potent 5-HT reuptake inhibition (specific Ki/IC50 not provided) | [13] |

Antimicrobial Agents: Combating Bacterial Infections

The pyridinylpiperazine scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Researchers have synthesized and evaluated various derivatives for their activity against a range of pathogenic bacteria.

A series of pyridinyl sulfonyl piperazine derivatives have been designed and evaluated as inhibitors of LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[15][16] The lead compound, JH-LPH-107, displayed potent antibiotic activity against wild-type Enterobacterales, with Minimum Inhibitory Concentration (MIC) values of 0.31 µg/mL against E. coli and 0.04 µg/mL against K. pneumoniae.[15][16] This compound also exhibited a low rate of spontaneous resistance mutations and no significant cytotoxicity against human cell lines.[15][16]

Other studies have explored N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones, which showed strong activity against Gram-positive bacteria with MIC values as low as 1-5 µg/mL.[17]

| Compound/Derivative | Target Organism(s) | Quantitative Data (MIC) | Reference(s) |

| JH-LPH-107 | E. coli | 0.31 µg/mL | [15][16] |

| JH-LPH-107 | K. pneumoniae | 0.04 µg/mL | [15][16] |

| JH-LPH-86 | K. pneumoniae | 0.25 µg/mL | [15] |

| JH-LPH-92 | K. pneumoniae | 0.08 µg/mL | [15] |

| JH-LPH-97 | K. pneumoniae | 0.10 µg/mL | [15] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria (S. aureus, E. faecalis) | 1-5 µg/mL | [17] |

| Novel Piperazine Derivatives | MRSA, S. aureus, Shigella flexneri | 2 µg/mL | [18] |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | E. coli | 8 µg/mL | [19] |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | S. aureus, B. subtilis | 16 µg/mL | [19] |

Urease Inhibitors: A Strategy Against H. pylori

Urease is a nickel-dependent enzyme that plays a crucial role in the survival of pathogenic microorganisms like Helicobacter pylori in the acidic environment of the stomach.[20][21][22] Inhibition of urease is a promising therapeutic strategy for treating gastric ulcers and other related disorders.

Several pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors.[20][21][22] In one study, 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives were synthesized.[20][21][22] The most active compounds, 5b and 7e, exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which were significantly lower than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM).[20][21]

Another series of pyridylpiperazine-based carbodithioates also demonstrated potent urease inhibitory activity.[23][24] The most effective compound in this series, 5j, had an IC50 value of 5.16 ± 2.68 μM, which was 22-fold more potent than thiourea.[23][24]

| Compound/Derivative | Target | Quantitative Data (IC50) | Reference(s) |

| 5b (N-arylacetamide derivative) | Urease | 2.0 ± 0.73 µM | [20] |

| 7e (N-arylpropanamide derivative) | Urease | 2.24 ± 1.63 µM | [20] |

| 5j (carbodithioate derivative) | Urease | 5.16 ± 2.68 µM | [23][24] |

| 5a (unsubstituted aryl) | Urease | 3.58 ± 0.84 µM | [21] |

| 5c (meta-Cl substituted) | Urease | 2.13 ± 0.82 µM | [21] |

| 5i (meta-NO2 substituted) | Urease | 2.56 ± 0.55 µM | [21] |

| Thiourea (standard) | Urease | 23.2 ± 11.0 µM | [20][21] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the development of pyridinylpiperazine compounds.

General Synthesis of Pyridinylpiperazine Derivatives

A common method for the synthesis of pyridinylpiperazine derivatives is through nucleophilic aromatic substitution.

Example: Synthesis of 1-(3-nitropyridin-2-yl)piperazine [20][21]

-

A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).

-

The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the product.

Further derivatization can be achieved by reacting the secondary amine of the piperazine ring with various electrophiles.

In Vitro Urease Inhibition Assay

The inhibitory activity of compounds against urease is often determined using the indophenol method.[20][21][23]

-

A reaction mixture is prepared containing the test compound, urease enzyme, and a buffer solution in a 96-well plate.

-

The mixture is pre-incubated at room temperature.

-

The substrate, urea, is added to initiate the enzymatic reaction.

-

After a specific incubation period, an alkali reagent is added to stop the reaction.

-

The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[13][25][26][27]

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the membrane preparation, a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and the test compound at various concentrations are incubated in a suitable buffer.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Forced Swim Test (for Antidepressant Activity)

The forced swim test is a behavioral model used to screen for antidepressant efficacy.[28][29][30][31][32]

-

Apparatus: A cylindrical container filled with water at a controlled temperature (24-30°C) is used. The water depth is sufficient to prevent the animal (typically a rat or mouse) from touching the bottom.

-

Procedure: The animal is placed in the water for a predetermined period (e.g., 5-6 minutes).

-

Observation: The duration of immobility (floating with minimal movements to keep the head above water) is recorded.

-

Drug Administration: Test compounds are administered prior to the test.

-

Data Analysis: A reduction in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.

Visualizing Molecular Interactions and Processes

To better understand the complex biological systems in which pyridinylpiperazine compounds operate, as well as the workflows for their discovery, graphical representations are invaluable.

Signaling Pathway of α2-Adrenoceptor Antagonism

Pyridinylpiperazine derivatives can act as antagonists at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Caption: Signaling pathway of α2-adrenergic receptor antagonism.

General Workflow for Pyridinylpiperazine Drug Discovery

The discovery and development of new pyridinylpiperazine-based drugs follow a multi-stage process, from initial design to preclinical evaluation.

Caption: General workflow for drug discovery.

Conclusion

The pyridinylpiperazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility has allowed for the development of compounds with a wide spectrum of biological activities, addressing critical unmet medical needs in neuropsychiatry, infectious diseases, and beyond. The ongoing exploration of structure-activity relationships, coupled with advanced screening and synthetic methodologies, promises to unlock further therapeutic potential from this remarkable chemical framework. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of novel pyridinylpiperazine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing antidepressant mirtazapine - Eureka | Patsnap [eureka.patsnap.com]

- 11. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 12. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ijcmas.com [ijcmas.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 21. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. benchchem.com [benchchem.com]

- 28. animal.research.wvu.edu [animal.research.wvu.edu]

- 29. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 30. Forced swim test case study | Research involving animals | University of Bristol [bristol.ac.uk]

- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 32. brieflands.com [brieflands.com]

Pharmacological profile of 6-methylpyridin-2-yl derivatives

An In-depth Technical Guide on the Pharmacological Profile of 6-methylpyridin-2-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 6-methylpyridin-2-yl derivatives. It covers their synthesis, mechanism of action, and interaction with various biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to 6-methylpyridin-2-yl Derivatives

The 6-methylpyridin-2-yl moiety is a significant pharmacophore in modern medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique electronic and steric properties contribute to the affinity and selectivity of these derivatives for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide explores the pharmacological profiles of several classes of 6-methylpyridin-2-yl derivatives, highlighting their potential in treating a spectrum of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.

Pharmacological Targets and Quantitative Data

6-Methylpyridin-2-yl derivatives have been shown to interact with a variety of biological targets. The following tables summarize the quantitative data for their activity at these targets.

Table 1: Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibitors

| Compound | Structure | IC50 (µM) | Cell-based Assay (% Inhibition @ 0.05 µM) |

| 16 | 4-(6-quinolinyl)-5-(6-methylpyridin-2-yl)imidazole | 0.026 | N/A |

| 18 | 4-(6-quinolinyl)-5-(6-methylpyridin-2-yl)imidazole analog | 0.034 | 66%[1] |

Table 2: Mu-Opioid Receptor (MOR) Agonists

| Compound | Structure | Antinociceptive ED50 (mg/kg) | Duration of Action |

| 9e | 6β-(pyridin-3-yl)amidomorphine derivative | N/A | > 24 hours (subcutaneous)[2] |

| 9f | 6β-(pyridin-4-yl)amidomorphine derivative | N/A | > 24 hours (subcutaneous)[2] |

| Morphine | 2.5 (1.8, 3.4) | ~3 hours[2] |

Table 3: P2X2 Receptor Modulators

| Compound | Structure | Activity at P2X2 Receptors |

| MRS 2154 | 2,6-dimethyl-4-phenyl-5-phosphonato-1,4-dihydropyridine | Potentiation (0.3-10 µM), Antagonism (>10 µM) |

| MRS 2155 | 6-methyl-2-phenyl-4-phenyl-5-phosphonato-1,4-dihydropyridine | Potentiation (>1 µM), Antagonism (0.3-1 µM) |

| Nicardipine | Antagonist (IC50 = 25 µM) |

Table 4: Sigma (σ) Receptor Ligands

| Compound | Structure | Ki (nM) for hσ1R | Selectivity over hσ2R |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | 290-fold[3] |

| NE-100 | 2.00 | N/A | |

| PB28 | 1.87 | N/A |

Table 5: Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors

| Compound | Structure | IC50 (µM) | In vitro IL-6 Release Inhibition IC50 (µM) |

| 1a | 6-phenylpyridin-2-yl guanidine | ~18 | N/A[4] |

| 49d | 2-aminobenzimidazole derivative | N/A | ~2[4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles (ALK5 Inhibitors)

A general procedure for the synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles involves a multi-step reaction sequence. A representative synthesis is outlined below:

-

Step 1: Synthesis of α-bromoketone. The corresponding acetophenone derivative is brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent like chloroform or carbon tetrachloride.

-

Step 2: Condensation with amidine. The resulting α-bromoketone is then reacted with a substituted amidine hydrochloride in a solvent such as ethanol or isopropanol under reflux conditions to yield the desired imidazole ring system.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Mu-Opioid Receptor (MOR) Binding Assay

The affinity of the compounds for the mu-opioid receptor is determined by a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.

-

Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

MSK1 Enzymatic Assay

The inhibitory activity against MSK1 is determined using a kinase assay.

-

Reaction Mixture: The assay is conducted in a buffer containing recombinant human MSK1, a specific substrate peptide (e.g., Crosstide), and ATP.

-

Inhibitor Addition: The 6-methylpyridin-2-yl derivative is added at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

-

Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a representative experimental workflow.

Signaling Pathways

Caption: TGF-β signaling pathway and the inhibitory action of 6-methylpyridin-2-yl derivatives on ALK5.

Caption: Simplified Mu-Opioid Receptor signaling cascade activated by 6-methylpyridin-2-yl derivative agonists.

Caption: MSK1 signaling pathway in inflammation and its inhibition by 6-methylpyridin-2-yl derivatives.

Experimental Workflow

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

Derivatives of 6-methylpyridine-2-yl represent a versatile class of compounds with significant potential for the development of novel therapeutics. Their ability to interact with a range of important biological targets, including kinases and GPCRs, underscores their importance in drug discovery. This guide has provided a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for translating their promising in vitro and in vivo activities into clinically effective treatments.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]

- 4. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - MedChemComm (RSC Publishing) [pubs.rsc.org]

In-Vitro Screening Applications for 1-(6-Methylpyridin-2-yl)piperazine: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific in-vitro screening data for the compound 1-(6-Methylpyridin-2-yl)piperazine. The following guide is a representative overview of potential in-vitro applications based on the activities of structurally related pyridinylpiperazine and arylpiperazine analogs. The data and protocols presented are illustrative and intended to provide a framework for potential research applications.

Introduction

The 1-(pyridinyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives of this core have shown a wide range of pharmacological activities, including interactions with aminergic G-protein coupled receptors (GPCRs) and various enzymes. This technical guide outlines potential in-vitro screening applications for this compound, providing a foundation for researchers and drug development professionals to explore its biological activity.

Potential In-Vitro Screening Applications

Based on the pharmacology of analogous compounds, this compound is a candidate for screening against several classes of biological targets, particularly those involved in neurotransmission.

Central Nervous System (CNS) Receptor Profiling

Many piperazine derivatives exhibit activity at serotonin, dopamine, and adrenergic receptors.[1] Therefore, a primary application for in-vitro screening would be to determine the binding affinity and functional activity of this compound at these key CNS targets.

Representative Data Presentation: GPCR Binding Affinities of Analogous Pyridinylpiperazines

The following table summarizes representative binding affinities (Ki, in nM) of analogous pyridinylpiperazine compounds at various CNS receptors. Lower Ki values indicate higher binding affinity.

| Compound Class | Target Receptor | Representative Ki (nM) |

| Phenylpiperazine Analogs | Dopamine D2 Receptor | 40 - 53 |

| Phenylpiperazine Analogs | Dopamine D3 Receptor | 0.3 - 0.9 |

| Phenylpiperazine Analogs | Serotonin 5-HT1A Receptor | High Affinity (Specific values vary) |

| Pyridinylpiperazine Analogs | Alpha-2 Adrenergic Receptor | Potent Antagonism (Specific values vary) |

Note: This data is compiled from studies on various N-phenyl and N-pyridinyl piperazine analogs and is for illustrative purposes only.[2][3]

Enzyme Inhibition Assays

Piperazine derivatives have also been investigated as inhibitors of various enzymes. Screening this compound against a panel of relevant enzymes could uncover novel activities.

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Radioligand Binding Assay for GPCRs

This protocol describes a method to determine the binding affinity of a test compound for a specific G-protein coupled receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., Dopamine D2, Serotonin 5-HT1A).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2 receptors)

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding) or test compound at various concentrations.

-

50 µL of the specific radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for pyridinylpiperazine compounds.

Caption: Generalized GPCR signaling cascade.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for an in-vitro radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridinylpiperazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs incorporating this moiety have shown significant promise across a spectrum of therapeutic areas, demonstrating a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridinylpiperazine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in ongoing drug discovery and development efforts.

Key Therapeutic Targets and Pharmacological Activity

Pyridinylpiperazine analogs have been investigated for their activity against a variety of biological targets, leading to their potential application as central nervous system (CNS) agents, anti-infectives, and anticancer therapeutics. The following sections detail the primary targets and the associated pharmacological data.

α2-Adrenergic Receptors

A significant number of pyridinylpiperazine derivatives have been identified as potent antagonists of α2-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of neurotransmitter release.

Table 1: α2-Adrenergic Receptor Antagonist Activity of Pyridinylpiperazine Analogs

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | [3H]Clonidine Displacement | More potent than yohimbine and rauwolscine | [1] |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2-adrenoceptors on noradrenergic terminals | Functional Antagonism (K+-evoked [3H]noradrenaline release) | pA2 = 6.8 | [2] |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2-adrenoceptors on serotonergic terminals | Functional Antagonism (K+-evoked [3H]serotonin release) | pA2 = 7.3 | [2] |

5-HT1A Receptors

The serotonin 1A (5-HT1A) receptor, another GPCR, is a well-established target for anxiolytics and antidepressants. While extensive research has focused on arylpiperazines, some pyridinylpiperazine analogs have also been explored for their affinity to this receptor.

Table 2: 5-HT1A Receptor Binding Affinity of Arylpiperazine Analogs

| Compound | Assay Type | Ki (nM) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | [3H]8-OH-DPAT Competition | 1.2 | [3] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | [3H]8-OH-DPAT Competition | 21.3 | [3] |

| 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(n-hexyl)piperazine | [3H]-8-OH-DPAT Displacement | 0.50 | [4] |

| 1-(benzo[b]furan-7-yl)-4-(n-hexyl)piperazine | [3H]-8-OH-DPAT Displacement | 0.54 | [4] |

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related conditions.

Table 3: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Analogs

| Compound | IC50 (µM) |

| Nucleus A Derivatives | |

| 5a (unsubstituted aryl) | 3.58 ± 0.84 |

| 5c (meta-Cl) | 2.13 ± 0.82 |

| 5f (meta-Br) | 5.24 ± 0.45 |

| 5i (meta-NO2) | 2.56 ± 0.55 |

| Nucleus B Derivatives | |

| 7c (para-Cl) | 7.38 ± 0.37 |

| 7g (para-NO2) | 6.13 ± 0.40 |

| 7i (ortho-CH3) | 5.65 ± 0.40 |

| 7k (ortho-OCH3) | 5.95 ± 0.43 |

| Reference | |

| Thiourea | 23.2 ± 11.0 |

LpxH

UDP-2,3-diacylglucosamine hydrolase (LpxH) is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.

Table 4: LpxH Inhibitory Activity of Pyridinyl Sulfonyl Piperazine Analogs

| Compound | Target | IC50 (nM) |

| AZ1 | K. pneumoniae LpxH | 360 |

| JH-LPH-86 | K. pneumoniae LpxH | 85 |

| JH-LPH-90 | K. pneumoniae LpxH | 112 |

| JH-LPH-92 | K. pneumoniae LpxH | 4.6 |

| JH-LPH-97 | K. pneumoniae LpxH | 7.6 |

| JH-LPH-106 | K. pneumoniae LpxH | 0.044 |

| JH-LPH-106 | E. coli LpxH | 0.058 |

| JH-LPH-107 | K. pneumoniae LpxH | 0.13 |

| JH-LPH-107 | E. coli LpxH | 0.13 |

Anticancer and Antiviral Activity

Pyridinylpiperazine derivatives have also been investigated for their potential as anticancer and antiviral agents. The data, however, is more varied, with activities reported against a range of cancer cell lines and viruses.

Table 5: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 19 (6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analog) | Huh7 (Hepatocellular Carcinoma) | < 5 | [5] |

| N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone-Copper(II) Complex | MDA-MB-231 (Breast Cancer) | 0.85 | [6] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 | [7] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | GI50 = 1.35 | [7] |

Table 6: Antiviral Activity of Selected Piperazine Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Trifluoromethylpyridine piperazine analog S8 | Cucumber Mosaic Virus (CMV) | 95.0 (protective), 18.1 (inactivation) | [8] |

| Aryl-piperazine derivative 2Cl4C8 | Coxsackievirus B5 (CVB-5) | 4.4 - 18 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for α2-Adrenergic and 5-HT1A Receptors

This protocol describes a general method for determining the binding affinity of test compounds to G-protein coupled receptors.[10][11][12][13][14]

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-